

An In-depth Technical Guide to the Chemical Properties of 3,4-Diaminobenzimidamide

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Compound of Interest

Compound Name: 3,4-Diaminobenzimidamide

Cat. No.: B1311413

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Introduction

3,4-Diaminobenzimidamide is a multifaceted organic compound featuring a benzene ring substituted with two amino groups and an imidamide functional group.^{[1][2]} This unique structural arrangement imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. The presence of basic amino groups and a reactive imidamide moiety suggests its potential as a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold for the development of novel therapeutic agents.^{[1][2]}

Benzamidine and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.^{[3][4][5][6]} Specifically, the benzimidazole scaffold, which can be synthesized from ortho-diamino benzene derivatives, is a core component in a number of FDA-approved drugs. Certain benzimidazole derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in various cancers.^{[7][8][9]} This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological significance of **3,4-Diaminobenzimidamide**, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

Detailed experimental data for the physical properties of **3,4-Diaminobenzimidamide** are not extensively available in the public domain. The following table summarizes the available information from chemical suppliers and predicted data.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₄	ChemUniverse, CymitQuimica[2]
Molecular Weight	150.18 g/mol	ChemUniverse, CymitQuimica[2]
CAS Number	68827-43-0	ChemUniverse, CymitQuimica[2]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	363.4°C at 760 mmHg (Predicted)	Chemenu[10]
Solubility	Expected to be soluble in polar solvents	CymitQuimica[2]
Purity	95-97% (as offered by suppliers)	ChemUniverse, CymitQuimica[2]

Experimental Protocols

Synthesis of 3,4-Diaminobenzimidamide

A detailed, peer-reviewed synthesis protocol specifically for **3,4-Diaminobenzimidamide** is not readily available. However, a plausible synthetic route can be adapted from the established synthesis of structurally similar compounds, such as 3,4-diaminobenzamide. The following protocol describes a potential two-step synthesis starting from 4-amino-3-nitrobenzonitrile.

Step 1: Pinner Reaction to form the Imidate Ester Hydrochloride

- Suspend 4-amino-3-nitrobenzonitrile in anhydrous ethanol.

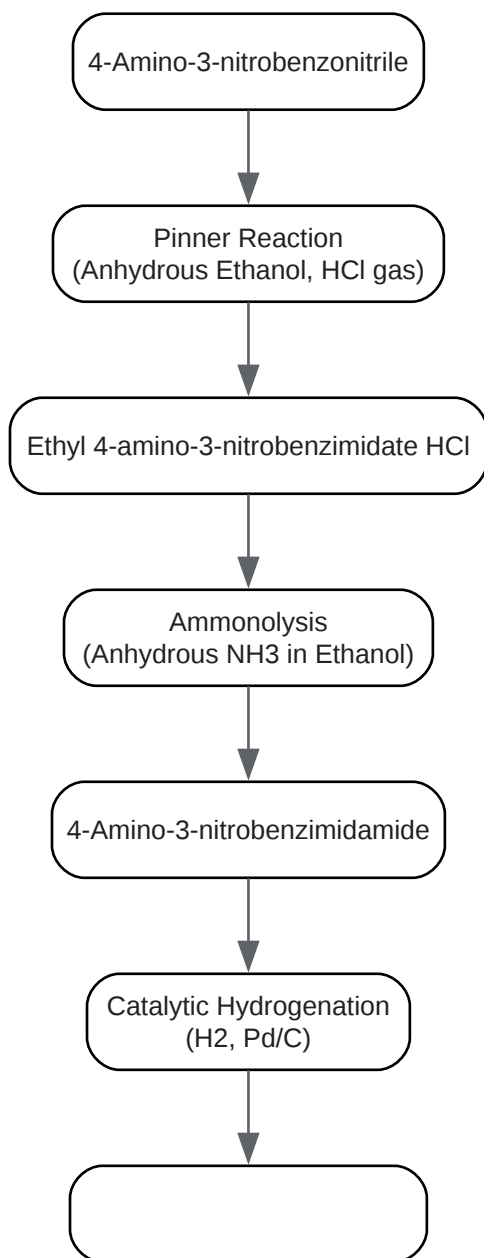
- Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until the starting material is consumed (monitored by TLC).
- The product, the ethyl imidate ester hydrochloride, will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

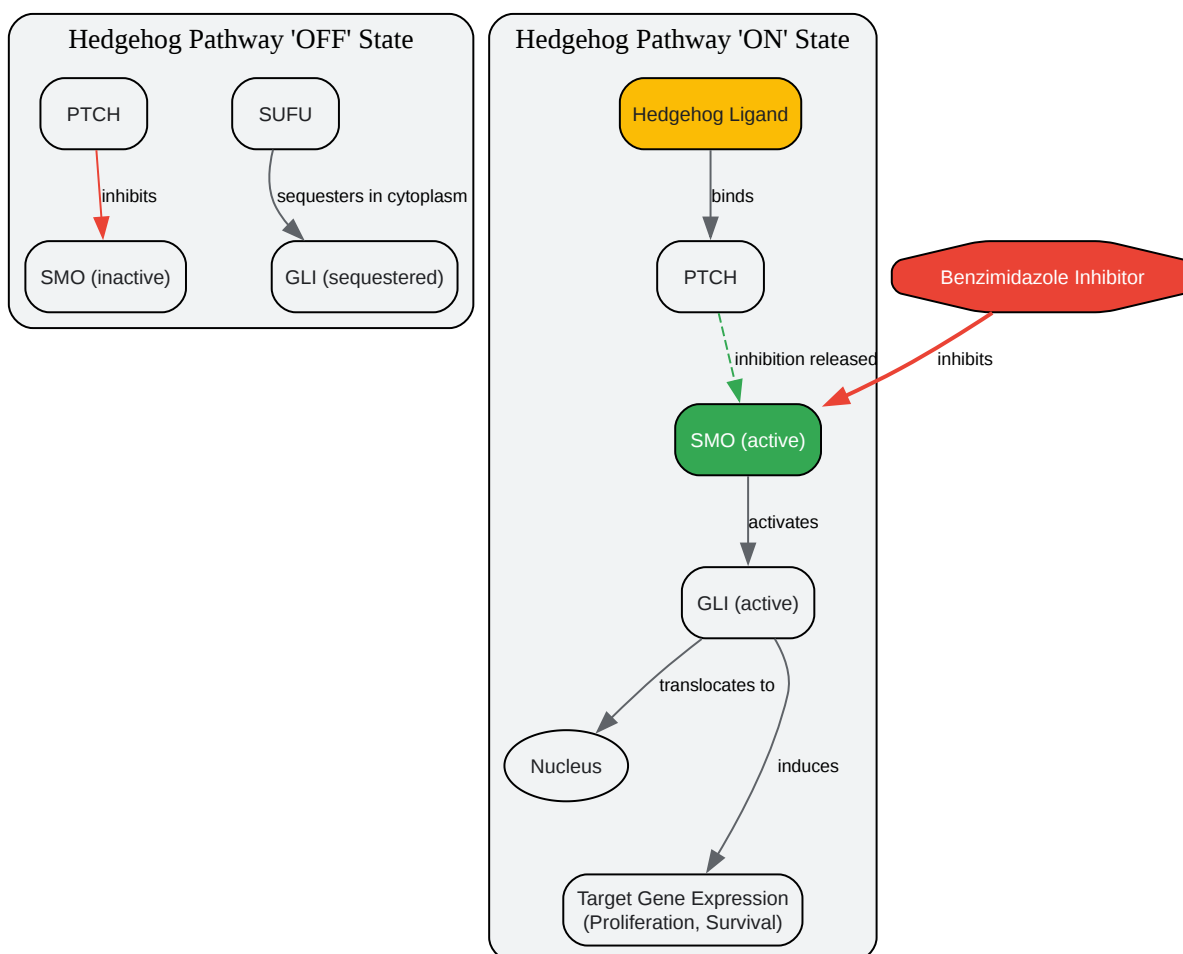
Step 2: Ammonolysis of the Imidate Ester to the Imidamide

- Dissolve the ethyl imidate ester hydrochloride from the previous step in anhydrous ammonia-saturated ethanol.
- Stir the solution at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to yield the crude 4-amino-3-nitrobenzimidamide.

Step 3: Reduction of the Nitro Group

- Dissolve the crude 4-amino-3-nitrobenzimidamide in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of palladium on carbon (10% w/w).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield crude **3,4-Diaminobenzimidamide**.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.





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